

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

molecular weight

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Compound of Interest

Compound Name: methyl 6-(benzyloxy)-1H-indole-2-carboxylate

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An In-depth Technical Guide to **Methyl 6-(benzyloxy)-1H-indole-2-carboxylate**

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological receptors.^[1] This guide provides a comprehensive technical overview of **Methyl 6-(benzyloxy)-1H-indole-2-carboxylate**, a key heterocyclic building block used in the synthesis of complex pharmaceutical agents. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic considerations, detail methods for its analytical characterization, and explore its applications as a strategic intermediate in drug discovery programs, particularly in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Physicochemical and Structural Properties

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a stable, solid organic compound at room temperature, typically appearing as a white to light yellow solid.^{[2][3][4]} Its structure features a central indole ring system functionalized with a methyl ester at the 2-position and a benzyloxy (benzyl ether) group at the 6-position. The benzyloxy group serves as a common and stable protecting group for a phenol, which can be readily removed in later synthetic steps to yield a hydroxyl group for further functionalization.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties

Property	Value	Source(s)
Molecular Weight	281.31 g/mol	[3][4][5]
Exact Mass	281.10525 Da	[2]
Molecular Formula	C ₁₇ H ₁₅ NO ₃	[2][3][4][5][6]
CAS Number	103781-89-1	[2][3][4][5]
Appearance	White to Yellow Solid	[2][3][4]
Boiling Point	472.3°C at 760 mmHg	[2]
Density	1.253 g/cm ³	[2]
Flash Point	239.5°C	[2]
LogP (XlogP)	3.9 (Computed)	[2]
Topological Polar Surface Area	51.3 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
SMILES	<chem>O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1</chem>	[2]
InChIKey	GSULHLQFRMLEEO-UHFFFAOYSA-N	[2]

Synthesis and Mechanistic Considerations

As a key building block, the synthesis of **Methyl 6-(benzyloxy)-1H-indole-2-carboxylate** must be efficient and reliable. While numerous methods for indole synthesis exist, a common and effective approach involves the reductive cyclization of a suitably substituted nitrophenyl precursor. This strategy is advantageous due to the wide availability of starting materials.

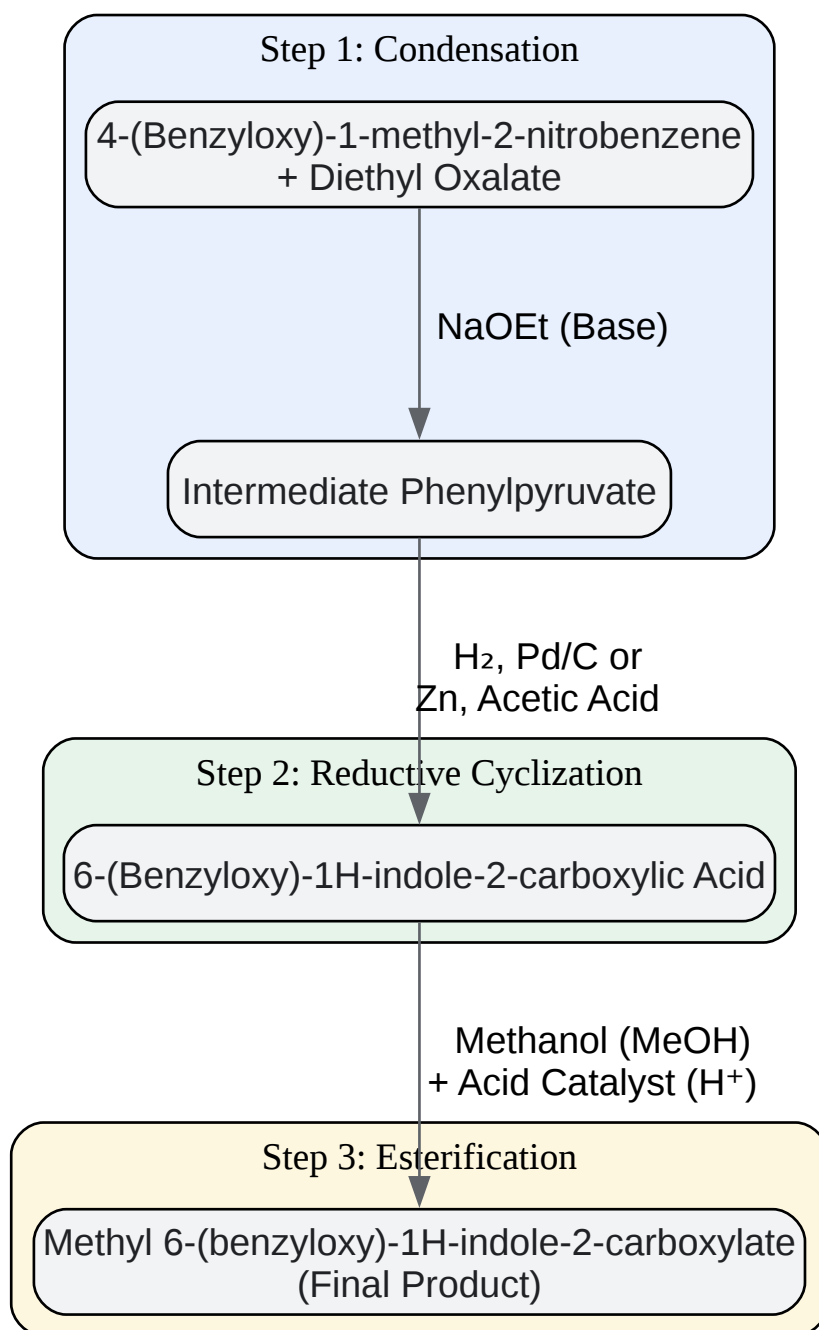
Representative Synthetic Protocol

The following protocol outlines a plausible and widely applicable method analogous to established indole syntheses, such as the Bartoli or a modified Reissert indole synthesis. The causality behind this workflow is the strategic use of the nitro group as a precursor to the indole nitrogen, which directs the cyclization to form the pyrrole ring portion of the indole nucleus.

Step 1: Condensation Reaction The synthesis begins with the condensation of a substituted 2-nitrotoluene, such as 4-(benzyloxy)-1-methyl-2-nitrobenzene, with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an intermediate pyruvate derivative. The base is critical as it deprotonates the methyl group of the nitrotoluene, forming a carbanion that acts as the nucleophile, attacking the electrophilic carbonyl of the oxalate.

Step 2: Reductive Cyclization The resulting phenylpyruvate intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc or iron in acetic acid, or through catalytic hydrogenation (e.g., H_2 over Pd/C). This process simultaneously reduces the nitro group to an amine and facilitates an intramolecular condensation (cyclization) between the newly formed amine and the adjacent ketone, followed by dehydration to form the indole ring.

Step 3: Esterification If the cyclization yields the carboxylic acid, a final esterification step with methanol under acidic conditions (e.g., H_2SO_4 or HCl gas) produces the target methyl ester.



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Caption: A representative three-step workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure structural integrity and purity, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data that, when combined, offers unambiguous confirmation of the molecule's identity.

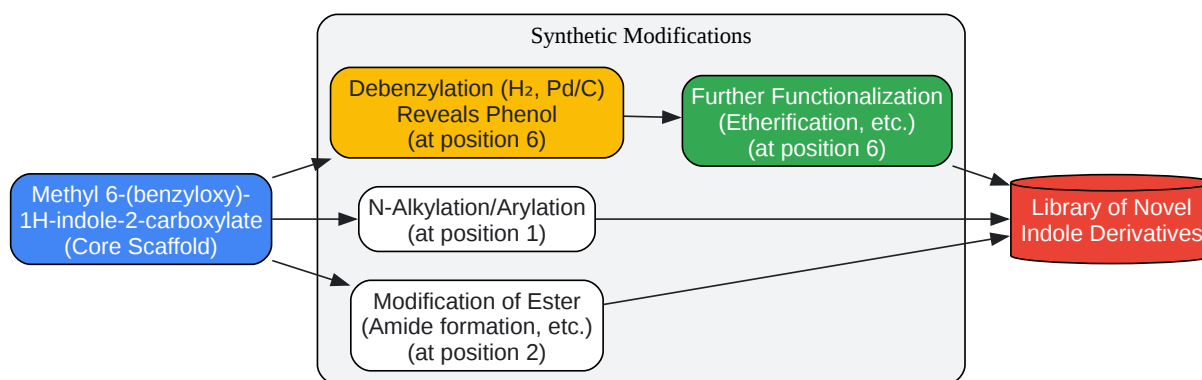
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This is the primary tool for structural elucidation. The spectrum is expected to show distinct signals for the aromatic protons on both the indole and benzyl rings, a characteristic singlet for the N-H proton of the indole, a singlet for the benzylic CH_2 protons, and a singlet for the methyl ester (OCH_3) protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern.
 - ^{13}C NMR: This provides a carbon count and information about the electronic environment of each carbon atom. Key signals would include those for the ester carbonyl carbon, the carbons of the two aromatic rings, the benzylic CH_2 carbon, and the methyl ester carbon.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should reveal a molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the exact mass of 281.10525 Da.[\[2\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include a sharp peak around $3300\text{--}3400\text{ cm}^{-1}$ for the N-H stretch, a strong peak around $1700\text{--}1720\text{ cm}^{-1}$ for the C=O stretch of the ester, and bands in the $1000\text{--}1300\text{ cm}^{-1}$ region for the C-O stretches of the ester and ether linkages.

Applications in Research and Drug Development

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is not typically an end-product therapeutic but rather a highly valuable intermediate scaffold for the synthesis of more complex, biologically active molecules.[\[5\]](#) Its utility stems from the strategic placement of its functional groups, which allows for selective chemical modifications.

The indole-2-carboxylic acid moiety has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[\[7\]](#) The core structure can chelate essential magnesium ions in the enzyme's active site, while modifications at other positions on the indole ring can enhance binding affinity and pharmacokinetic properties.[\[7\]](#)

Furthermore, substituted indole derivatives have demonstrated a wide range of biological activities, including potent antitumor properties.[8] The ability to deprotect the benzyloxy group to a phenol at a late stage in a synthesis allows for the introduction of diverse functionalities at the 6-position, enabling the generation of large chemical libraries for screening against various therapeutic targets.



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Caption: Role as a versatile scaffold for chemical library synthesis.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Table 2: GHS Hazard and Precautionary Information

Category	Statement	Source(s)
Signal Word	Warning	[3][4]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[2][3][4]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][3][4]

Handling: Researchers should handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[3][5]

Conclusion

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a well-characterized chemical entity with a molecular weight of 281.31 g/mol. More than just a simple chemical, it represents a strategic tool in the arsenal of medicinal chemists. Its defined physicochemical properties, established synthetic routes, and, most importantly, its versatile structure make it an indispensable building block for the discovery of next-generation therapeutics. Its application in developing novel

agents against HIV and cancer underscores the enduring importance of the indole scaffold in modern drug development.

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